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Compound of Interest

Compound Name: DTLL

Cat. No.: B047882 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address the

interference of Dithiothreitol (DTT) in specific assays.

Frequently Asked Questions (FAQs)
Q1: What is DTT and why does it interfere with some assays?

A1: Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent commonly

used to protect proteins from oxidation by keeping their sulfhydryl (-SH) groups in a reduced

state.[1][2] This is crucial for maintaining protein structure and function. However, its strong

reducing power is the primary cause of interference in many assays. DTT can directly reduce

assay reagents, disrupt the structure of key proteins like antibodies, or compete with other thiol-

containing molecules, leading to inaccurate results.

Q2: How can I determine if DTT is interfering with my experiment?

A2: The simplest way to check for DTT interference is to run a "DTT-only" control. This involves

running the assay with your buffer and the same concentration of DTT that is in your sample,

but without the actual sample (e.g., protein, cells). If you observe a signal in this control, it is a

strong indication that DTT is interfering with your assay.

Q3: What are the common assays affected by DTT interference?
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A3: A wide range of assays are susceptible to DTT interference. Some of the most common

ones include:

Protein Quantification Assays: Particularly the Bicinchoninic Acid (BCA) assay.[3]

Cell Viability Assays: Assays that use tetrazolium salts like MTT, XTT, and MTS.

Immunoassays: Such as ELISA, where antibody integrity is crucial.

Enzyme Activity Assays: Including kinase and caspase assays.[4][5]

Reporter Gene Assays: Such as those using luciferase.

Q4: Are there any alternatives to DTT?

A4: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative. TCEP is a non-thiol

reducing agent that is more stable, odorless, and effective over a wider pH range than DTT.[6]

It is often compatible with assays where DTT causes interference, such as those involving

maleimide chemistry.[6] However, it's essential to validate its compatibility with your specific

protein and assay. Another alternative is β-mercaptoethanol (BME), though it is less potent and

has a strong odor.[7]

Troubleshooting Guides
Issue 1: DTT Interference in BCA Protein Assay
The BCA assay is highly sensitive to reducing agents like DTT, which can reduce the Cu²⁺ to

Cu¹⁺, leading to an overestimation of protein concentration.[8]

1. Dilute the Sample: If the protein concentration is high enough, diluting the sample can lower

the DTT concentration to a non-interfering level (typically below 1 mM for BCA assays).[9]

2. DTT Removal:

Dialysis/Buffer Exchange: Effective for removing small molecules like DTT from protein

samples.

Desalting Columns (Gel Filtration): Separates proteins from DTT based on size.
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Acetone Precipitation: This method precipitates the protein, allowing the removal of DTT in

the supernatant.

Detailed Protocol: Acetone Precipitation for DTT Removal[3]

In a microcentrifuge tube, add 4 volumes of cold (-20°C) acetone to 1 volume of your protein

sample.

Vortex briefly and incubate at -20°C for 60 minutes or at -80°C for 30 minutes.

Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.

Carefully decant the supernatant, which contains the DTT.

Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

Resuspend the pellet in a DTT-free buffer compatible with your downstream application.

3. Use a DTT-Compatible BCA Assay Kit: Several commercial kits are available that include

reagents to neutralize the effect of reducing agents. These kits often contain a "Reducing Agent

Compatibility Agent" (RACA).[8]

Workflow for DTT-Compatible BCA Assay
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Caption: Workflow for a DTT-compatible BCA assay.

Issue 2: DTT Interference in Cell Viability Assays (e.g.,
MTT, XTT)
In tetrazolium-based viability assays, DTT can directly reduce the tetrazolium salt (e.g., MTT) to

its colored formazan product, leading to a false-positive signal of cell viability.

1. Wash Cells Before Assay: If cells have been treated with a DTT-containing compound, wash

the cells with a DTT-free buffer (e.g., PBS) before adding the viability reagent.

Detailed Protocol: Cell Wash Procedure
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After the treatment period, carefully aspirate the media containing the DTT-compound from

the wells.

Gently add a sufficient volume of sterile PBS to each well to wash the cell monolayer.

Aspirate the PBS.

Repeat the wash step one more time.

Add fresh, DTT-free culture medium to the wells.

Proceed with the addition of the cell viability reagent (e.g., MTT, XTT).

2. Use a Non-Redox-Based Viability Assay: Consider using an alternative assay that does not

rely on a redox reaction. Examples include:

ATP-based assays (e.g., CellTiter-Glo®): Measure cell viability based on intracellular ATP

levels.

Real-time impedance-based assays: Monitor cell proliferation and viability electronically.

Dye exclusion assays (e.g., Trypan Blue): While manual, they directly assess membrane

integrity.

Issue 3: DTT Interference in ELISAs
DTT can denature antibodies by reducing the disulfide bonds that are critical for their structure

and antigen-binding capacity. This can lead to a significant loss of signal.

1. Remove DTT Before Antibody Steps: If DTT is required to maintain the antigen's integrity, it

must be removed before the addition of primary and secondary antibodies.

Detailed Protocol: DTT Removal from Coated ELISA Plate

Coat the ELISA plate with your antigen in a DTT-containing buffer.

After the coating incubation, wash the plate thoroughly (3-5 times) with a wash buffer (e.g.,

PBS with 0.05% Tween-20) to remove all traces of DTT.
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Proceed with the blocking step and subsequent antibody incubations in DTT-free buffers.

2. Use a DTT Alternative: If possible, use TCEP instead of DTT in your antigen preparation

buffer. TCEP is less likely to interfere with antibody structure.

General Troubleshooting Workflow for DTT Interference
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Caption: A general workflow for troubleshooting DTT interference.
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Quantitative Data Summary

Assay Type
Interfering
Agent

Tolerable
Concentration

Effect of
Higher
Concentration
s

Reference

BCA Protein

Assay
DTT < 1 mM

False positive

(overestimation

of protein)

[9]

BCA Protein

Assay
TCEP

< 10 mM in

compatible kits

False positive

(overestimation

of protein)

[8]

BCA Protein

Assay

β-

mercaptoethanol

< 35 mM in

compatible kits

False positive

(overestimation

of protein)

[8]

Kinase Assays DTT Assay dependent

Can compete

with thiol-reactive

inhibitors

[4]

Luciferase

Assays
DTT

Often included in

lysis buffer (e.g.,

1-2 mM)

High

concentrations

can inhibit

luciferase

[10]

Note: The tolerable concentrations can vary depending on the specific assay kit and

experimental conditions. It is always recommended to perform a validation experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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